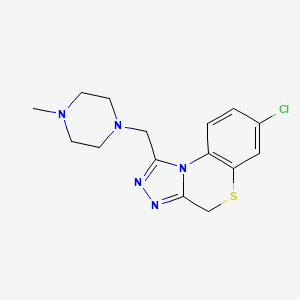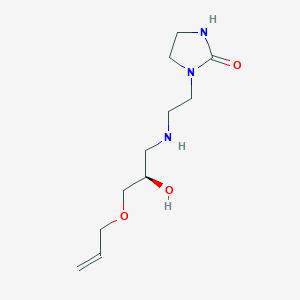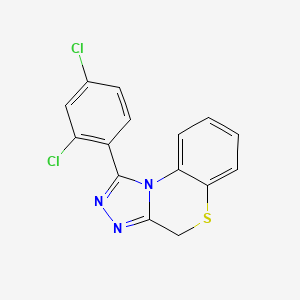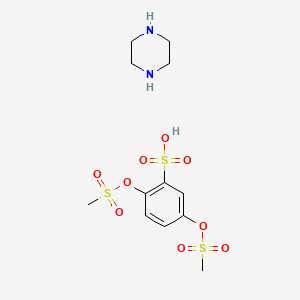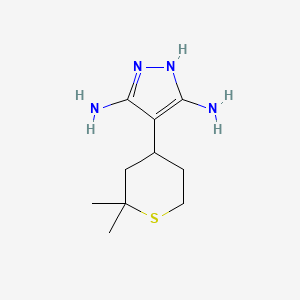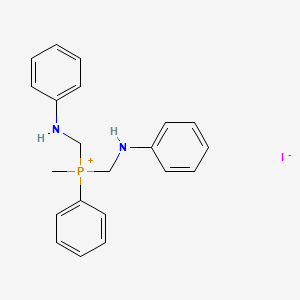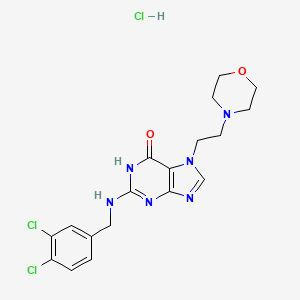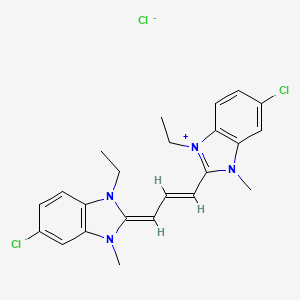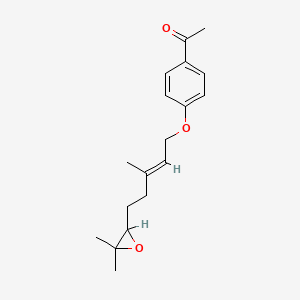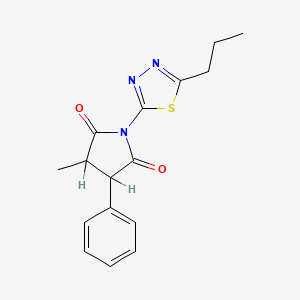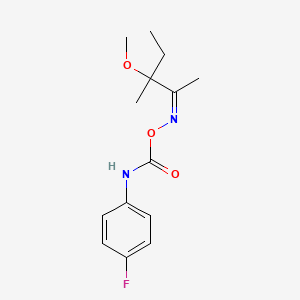
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is a complex organic compound that features a combination of methoxy, methyl, and oxime functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime typically involves multiple steps. One common method starts with the preparation of 3-Methoxy-3-methyl-2-pentanone, which can be synthesized through the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 4-fluorophenyl isocyanate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2-pentanone: Lacks the oxime and fluorophenyl groups, resulting in different chemical properties.
3-Methyl-2-pentanone: Similar structure but without the methoxy and oxime groups.
4-Fluorophenyl isocyanate: Contains the fluorophenyl group but lacks the methoxy and oxime functionalities.
Uniqueness
3-Methoxy-3-methyl-2-pentanone O-(((4-fluorophenyl)amino)carbonyl)oxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxime group, in particular, allows for specific interactions with biological targets and metal ions, setting it apart from similar compounds.
Propriétés
Numéro CAS |
192658-20-1 |
|---|---|
Formule moléculaire |
C14H19FN2O3 |
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
[(Z)-(3-methoxy-3-methylpentan-2-ylidene)amino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-5-14(3,19-4)10(2)17-20-13(18)16-12-8-6-11(15)7-9-12/h6-9H,5H2,1-4H3,(H,16,18)/b17-10- |
Clé InChI |
WNAKPBPAAKQXKA-YVLHZVERSA-N |
SMILES isomérique |
CCC(C)(/C(=N\OC(=O)NC1=CC=C(C=C1)F)/C)OC |
SMILES canonique |
CCC(C)(C(=NOC(=O)NC1=CC=C(C=C1)F)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



